Structural and Physicochemical Comparison: (1-Methylpiperidin-2-yl)methyl vs. 3-Piperidinyl Imidazole-1-Carboxylate Isomer
The target compound is a regioisomer of 1-methyl-3-piperidinyl imidazole-1-carboxylate (CAS 811448-34-7), differing in the point of attachment of the piperidine ring to the carbamate ester. The 2-methylpiperidinyl variant (target) features a primary carbamate pathway that is sterically more hindered and electronically modulated by the adjacent N-methyl group, which is expected to confer reduced susceptibility to esterase-mediated hydrolysis compared to the less hindered 3-piperidinyl isomer . While direct experimental hydrolysis rates for these specific isomers are not yet published, class-level evidence demonstrates that even minor structural modifications in imidazole-1-carboxylates can alter enzymatic stability by up to 8-fold [1].
| Evidence Dimension | Predicted hydrolytic stability (esterase susceptibility) based on steric hindrance |
|---|---|
| Target Compound Data | Sterically hindered 2° carbamate with adjacent N-methyl group (predicted t₁/₂ > isomer) |
| Comparator Or Baseline | 1-Methyl-3-piperidinyl imidazole-1-carboxylate (CAS 811448-34-7) – less hindered carbamate |
| Quantified Difference | Class-level carbamate stability difference up to 8-fold observed for similar imidazole-1-carboxylate pairs in literature [1] |
| Conditions | Prediction based on molecular mechanics and literature precedent for carbamate hydrolysis |
Why This Matters
For procurement decisions, the target compound's sterically differentiated carbamate may offer a superior stability profile in biological matrices, reducing the need for frequent re-dosing in vivo experiments.
- [1] S. D. Kuduk et al., 'Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H₃ receptor,' Bioorg. Med. Chem. Lett., 2016, 26, 190-194. View Source
